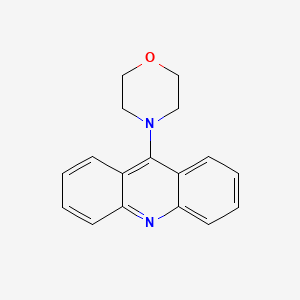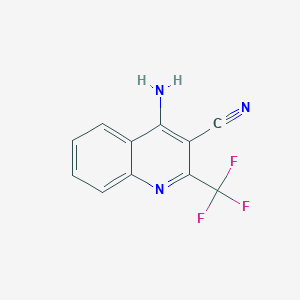
Bis(2-(dimethylamino)ethanolato-N,O)dimethoxytitanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(dimethylamino)ethanolato-N,O]dimethoxytitanium is a titanium-based organometallic compound. It is known for its unique chemical properties and is used in various scientific research applications. The compound’s molecular formula is C10H26N2O4Ti, and it has a molecular weight of 290.22 g/mol .
Preparation Methods
The synthesis of Bis[2-(dimethylamino)ethanolato-N,O]dimethoxytitanium typically involves the reaction of titanium tetrachloride with 2-(dimethylamino)ethanol in the presence of methanol. The reaction conditions often require a controlled environment to ensure the purity and stability of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet industrial standards.
Chemical Reactions Analysis
Bis[2-(dimethylamino)ethanolato-N,O]dimethoxytitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium dioxide and other by-products.
Reduction: It can also undergo reduction reactions, often in the presence of reducing agents like hydrogen or hydrides.
Common reagents used in these reactions include oxidizing agents like oxygen or ozone, reducing agents like hydrogen, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis[2-(dimethylamino)ethanolato-N,O]dimethoxytitanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new biomaterials.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Bis[2-(dimethylamino)ethanolato-N,O]dimethoxytitanium involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates various chemical reactions, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar compounds to Bis[2-(dimethylamino)ethanolato-N,O]dimethoxytitanium include other titanium-based organometallic compounds such as:
- Titanium tetraisopropoxide
- Titanium tetrabutoxide
- Bis(2-ethylhexanoato)titanium
Compared to these compounds, Bis[2-(dimethylamino)ethanolato-N,O]dimethoxytitanium offers unique advantages in terms of its stability and reactivity, making it suitable for a broader range of applications .
Properties
CAS No. |
52406-88-9 |
|---|---|
Molecular Formula |
C10H30N2O4Ti |
Molecular Weight |
290.22 g/mol |
IUPAC Name |
2-(dimethylamino)ethanol;methanol;titanium |
InChI |
InChI=1S/2C4H11NO.2CH4O.Ti/c2*1-5(2)3-4-6;2*1-2;/h2*6H,3-4H2,1-2H3;2*2H,1H3; |
InChI Key |
KWWNNGAOKBRMQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCO.CN(C)CCO.CO.CO.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
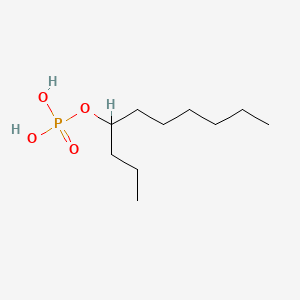
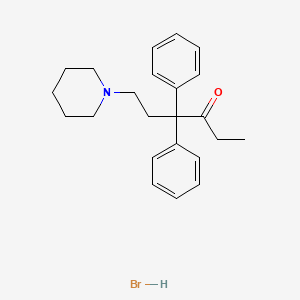
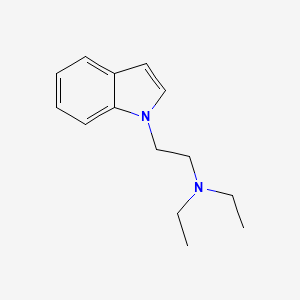

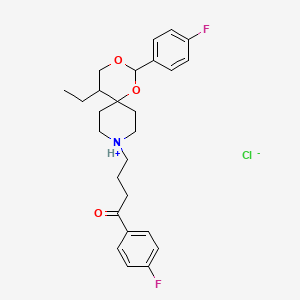
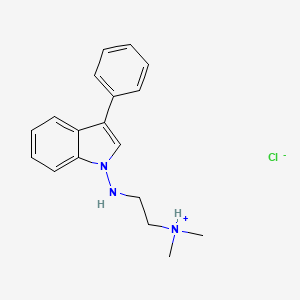
![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)
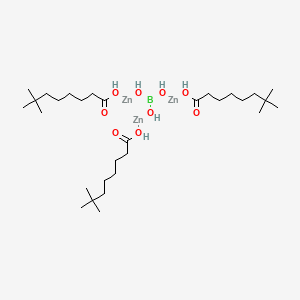
![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)
